molecular formula C12H12N2O2 B4181205 N-(1,2-oxazol-3-yl)-3-phenylpropanamide

N-(1,2-oxazol-3-yl)-3-phenylpropanamide

Cat. No.: B4181205
M. Wt: 216.24 g/mol
InChI Key: AKAFWHIMZJUZTM-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)-3-phenylpropanamide is a heterocyclic organic compound featuring a 1,2-oxazole ring linked via a propanamide chain to a phenyl group. The oxazole ring contributes to hydrogen-bonding capacity (4 acceptors, 1 donor), which may influence biological interactions .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(13-11-8-9-16-14-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFWHIMZJUZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-3-phenylpropanamide typically involves the formation of the isoxazole ring followed by its attachment to the phenylpropanamide moiety. One common method involves the reaction of terminal alkynes with nitrile oxides to form the isoxazole ring . The reaction conditions often include the use of molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective approaches. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing and reducing agents . The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazole derivatives .

Scientific Research Applications

N-(1,2-oxazol-3-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Structural Features Key Differences vs. Target Compound References
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide Methyl group on oxazole ring Enhanced lipophilicity (logP 2.77)
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide Trifluoromethylphenyl substitution on oxazole Increased electron-withdrawing effects, higher logP
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide Oxadiazole ring, phenylthio group Oxadiazole vs. oxazole: altered π-π stacking
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Triazole and methoxy-oxazole moieties Triazole introduces additional hydrogen bonding
N-(benzothiazole-2-yl)-3-phenylpropanamide Benzothiazole ring instead of oxazole Thiazole’s sulfur atom enhances polarizability

Key Observations :

  • Oxazole vs.
  • Substituent Effects : Methyl or trifluoromethyl groups increase lipophilicity, impacting bioavailability .

Physicochemical and Pharmacokinetic Properties

Property N-(1,2-Oxazol-3-yl)-3-phenylpropanamide (Estimated) N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide Oxadiazole Analogs (e.g., )
Molecular Weight ~216.23 230.26 300–400
logP ~2.5 2.77 3.5–4.5
Hydrogen Bond Donors 1 1 1–2
Polar Surface Area ~45 Ų 44.9 Ų 50–70 Ų

Implications :

  • The target compound’s lower molecular weight and logP compared to oxadiazole derivatives may enhance oral bioavailability .
  • Methyl substitution increases logP but retains moderate solubility due to the oxazole’s polarity .

Unique Advantages of this compound

  • Synthetic Accessibility : Simpler structure compared to polycyclic analogs (e.g., ’s dimethyloxazole-oxadiazole derivatives) allows cost-effective synthesis .
  • Balanced Properties : Optimal logP (~2.5–2.7) and molecular weight (~216–230) position it favorably for drug-likeness, avoiding the excessive hydrophobicity of trifluoromethyl or benzothiazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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